molecular formula C13H10ClN3O3S B2706589 2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid CAS No. 889303-28-0

2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid

Cat. No. B2706589
CAS RN: 889303-28-0
M. Wt: 323.75
InChI Key: HZDHIFIHFXBUIC-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It has an average mass of 204.634 Da and a monoisotopic mass of 203.976028 Da .


Molecular Structure Analysis

The molecular structure of “2-(5-Chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoic acid” consists of a pyrimidine ring substituted with a methylthio group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4 .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It also has a molar refractivity of 46.1±0.4 cm3, a polar surface area of 88 Å2, and a molar volume of 128.2±5.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

A study conducted by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. These compounds showed higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Supramolecular Chemistry

Ebenezer, Muthiah, and Butcher (2011) designed a series of isostructural co-crystals involving aminopyrimidines with various carboxylic acids, showcasing the formation based on the chloro/methyl interchange. This study highlights the structural versatility and potential applications in designing supramolecular architectures (Ebenezer, Muthiah, & Butcher, 2011).

Biological Studies of Organotin(IV) Derivatives

Xanthopoulou et al. (2008) explored the structural and biological aspects of organotin(IV) complexes with 2-mercapto-benzoic acid and 2-mercapto-4-methyl-pyrimidine, examining their effects on the catalytic peroxidation of linoleic acid. This research provides insights into the potential therapeutic applications of these complexes (Xanthopoulou et al., 2008).

Synthesis of Novel Anti-inflammatory Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Compound Synthesis

Haggam, Soylem, Assy, and Arastiedy (2018) focused on synthesizing condensed oxazine and pyrimidine derivatives, leading to the development of compounds with potential biological activities. Their work illustrates the synthetic versatility of pyrimidine derivatives in heterocyclic chemistry (Haggam et al., 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDHIFIHFXBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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